

TCO-PEG3-CH2CONHS Linker Technical Overview

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Compound Focus: Tco peg3 CH2conhs

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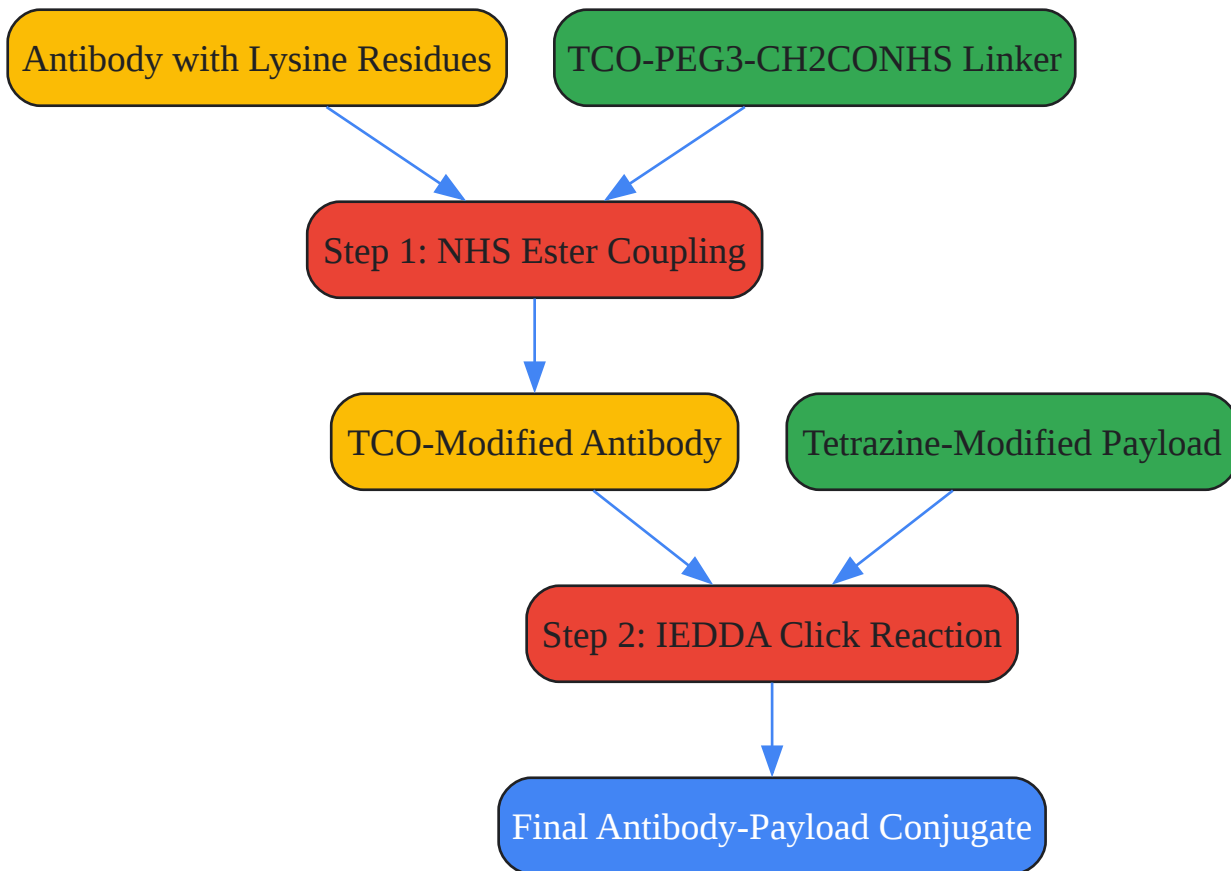
TCO-PEG3-CH2CONHS is a heterobifunctional crosslinker essential for constructing antibody-drug conjugates (ADCs) and other bioconjugates. Its key feature is enabling a two-step, site-specific conjugation strategy that minimizes damage to the antibody [1] [2] [3].

The table below summarizes the core characteristics of this linker:

Property	Description
Primary Functional Group	NHS Ester (CH2CONHS) [3]
Click Chemistry Group	trans-Cyclooctene (TCO) [1] [3]
Spacer	Triethylene Glycol (PEG3) [1] [2]
Reaction Mechanism	Inverse Electron Demand Diels-Alder (IEDDA) [1]
Common Applications	Synthesis of Antibody-Drug Conjugates (ADCs) [1] [3]

Conjugation Strategy and Workflow

The conjugation process involves two main stages, as illustrated in the following workflow:



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- **Initial Antibody Modification:** The NHS ester group of the linker reacts with primary amines (lysine residues) on the antibody surface to form a stable amide bond [4]. The PEG spacer improves the conjugate's solubility and reduces aggregation [3] [5].
- **Payload Attachment:** The TCO group on the modified antibody rapidly and selectively reacts with a tetrazine group on a drug molecule or other payload via an IEDDA reaction, forming the final conjugate [1] [3].

Protocol Outline and Critical Parameters

While a full protocol is unavailable, the general procedure and key parameters for the initial coupling step can be derived from related conjugation chemistry [4].

Sample Protocol for Antibody Modification with TCO-PEG3-CH2CONHS

Reagents:

- Purified Antibody (1-5 mg/mL in a suitable buffer)
- TCO-PEG3-CH2CONHS (freshly prepared solution in anhydrous DMSO)
- Reaction Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.5)
- Quenching Buffer (e.g., Tris-HCl, pH 7.5)
- Purification System (e.g., desalting column, dialysis membrane)

Procedure:

- **Buffer Exchange:** Dialyze or desalt the antibody into a cold reaction buffer **without primary amines** (avoid Tris or glycine) to ensure high coupling efficiency. Phosphate or carbonate buffers at pH 7.2-8.5 are suitable [4].
- **Linker Addition:** Add a molar excess of TCO-PEG3-CH2CONHS (from DMSO stock) to the antibody solution with gentle mixing. A typical linker-to-antibody ratio may range from 5:1 to 20:1, which should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).
- **Reaction Incubation:** Allow the reaction to proceed for 30-90 minutes at room temperature or 2-4 hours at 4°C.
- **Quenching:** Stop the reaction by adding a 10-100 molar excess of quenching buffer (e.g., Tris-HCl) to consume any unreacted NHS ester. Incubate for 15-30 minutes.
- **Purification:** Purify the TCO-modified antibody from unconjugated linkers and byproducts using a desalting column or dialysis against a storage buffer like PBS.
- **Analysis:** Confirm the modification by analyzing the degree of labeling (TCO/antibody ratio) using spectrophotometric methods or mass spectrometry.

Key Optimization Parameters

Based on general NHS-ester coupling studies, the following factors are critical for success [4]:

Parameter	Optimization Guideline	Rationale
Buffer pH	pH 7.5 - 8.5	Maximizes the deprotonation of lysine amines, driving efficient nucleophilic attack on the NHS ester.
Activation & Coupling Time	30 - 90 minutes	NHS esters hydrolyze in aqueous solution, limiting the usable time for coupling. Prolonged reactions do not necessarily increase yield.

Parameter	Optimization Guideline	Rationale
Linker-to-Antibody Ratio	Needs Optimization (e.g., 5:1 to 20:1)	A higher ratio increases conjugation but risks over-modifying the antibody, which can affect its solubility, stability, and binding affinity.

Quality Control and Characterization

After conjugation with the payload, the final ADC should be characterized for several critical quality attributes (CQAs):

- **Drug-to-Antibody Ratio (DAR):** This defines the number of drug molecules attached per antibody. Hydrophobic Interaction Chromatography (HIC) is a standard method for DAR analysis as it can separate and quantify ADC species with different drug loads.
- **Aggregation:** Check for high molecular weight (HMW) aggregates using techniques like Size-Exclusion Chromatography (SEC). The PEG3 spacer helps reduce aggregation [5].
- **Unconjugated Antibody and Free Payload:** Confirm the removal of unconjugated species through SEC or other analytical methods.

Future Perspectives

Site-specific conjugation technologies, such as engineering cysteine residues (THIOMAB) into antibodies, are advancing to create more homogeneous ADCs with improved therapeutic indexes [6]. The TCO-tetrazine click reaction is perfectly suited for use with these next-generation platforms.

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